molecular formula C23H38O4 B1676342 Meteneprost CAS No. 61263-35-2

Meteneprost

Katalognummer B1676342
CAS-Nummer: 61263-35-2
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: WMLGLMGSFIXSGO-KTXJXPLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Meteneprost is a compound that belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms .


Synthesis Analysis

Meteneprost has a molecular formula of C23H38O4 . The IUPAC name for Meteneprost is (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid . It is also known by other names such as METENEPROST, U 46785, and 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 .


Molecular Structure Analysis

Meteneprost contains a total of 65 bonds; 27 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

Meteneprost has a molecular weight of 378.5 g/mol . It has a density of 1.0±0.1 g/cm^3, a boiling point of 520.5±50.0 °C at 760 mmHg, and a flash point of 282.7±26.6 °C . It also has a molar refractivity of 110.5±0.4 cm^3, a polar surface area of 78 Å^2, and a molar volume of 361.0±5.0 cm^3 .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Gynecology .

Summary of the Application

Meteneprost is used in the termination of early pregnancy within 28 days of the missed menstrual period . It is used in combination with RU486 (Mifepristone), a medication used to cause an abortion .

Methods of Application or Experimental Procedures

A clinical trial was carried out where a dose of 200 mg RU486 was administered, followed 48 hours later by either 5 mg of 9-methylene PGE (2) vaginal gel (Meteneprost) or 600 microg of oral PGE (1) (Misoprostol) .

Results or Outcomes

The results indicated a success rate of 84.6% among 453 women treated with RU486 followed by 9 methylene PGE (2) vaginal gel, that was not significantly different from the success rate of 87.7% observed in 440 women treated with RU486 followed by oral PGE (1) .

Application in Cervical Dilation

Specific Scientific Field

This application falls under the field of Obstetrics .

Summary of the Application

Meteneprost potassium, a PGE2 analogue, was evaluated for use as a prospective cervical dilator and softening agent .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

Meteneprost potassium showed no significant change in cervical dilation in non-pregnant women .

Application in Home-based Medical Abortion

Specific Scientific Field

This application falls under the field of Obstetrics and Gynecology .

Summary of the Application

Meteneprost is used in home-based medical abortion, where a healthcare provider administers mifepristone at the clinic and the pregnant woman later takes misoprostol at home . This protocol is intended to simplify the medical abortion regimen .

Methods of Application or Experimental Procedures

A systematic search for randomized controlled trials and prospective cohort studies comparing home-based and clinic-based medical abortion was conducted . The main outcomes of interest were failure to abort completely, side-effects, and acceptability .

Results or Outcomes

Complete abortion was achieved by 86–97% of the women who underwent home-based abortion . Pooled analyses from all studies revealed no difference in complete abortion rates between groups . Serious complications from abortion were rare .

Application in Amenorrhea and Hemorrhage

Specific Scientific Field

This application falls under the field of Gynecology .

Summary of the Application

Meteneprost is used in the treatment of amenorrhea and hemorrhage .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Metabolomics Biotechnology

Specific Scientific Field

This application falls under the field of Metabolomics Biotechnology .

Summary of the Application

Meteneprost is used in metabolomics biotechnology, a field that analyzes substances such as blood, urine, and feces, and then studies small molecule metabolites of various metabolic pathway matrices and products .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Biomedical Applications of Methionine-based Systems

Specific Scientific Field

This application falls under the field of Biomedical Applications of Methionine-based Systems .

Summary of the Application

Meteneprost is used in biomedical applications of methionine-based systems. Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism and metabolic derivatives .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGLMGSFIXSGO-KTXJXPLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018145
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meteneprost

CAS RN

61263-35-2
Record name Meteneprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61263-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meteneprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METENEPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meteneprost
Reactant of Route 2
Meteneprost
Reactant of Route 3
Meteneprost
Reactant of Route 4
Meteneprost
Reactant of Route 5
Meteneprost
Reactant of Route 6
Meteneprost

Citations

For This Compound
177
Citations
PD Darney, K Dorward - Obstetrics and Gynecology, 1987 - europepmc.org
Preoperative cervical dilation makes first-trimester abortion safer, but increases costs and inconvenience to patients if extra visits are required. Eighty-four pregnant primigravid …
Number of citations: 34 europepmc.org
D Takkar, N Agarwal, R Sehgal, K Buckshee - Advances in contraception, 1999 - Springer
The present study was conducted to compare the therapeutic regimens of low-dose mifepristone (200 mg) plus vaginal meteneprost versus oral misoprostol in terms of efficacy and …
Number of citations: 10 link.springer.com
I An - Contraception, 2000 - contraceptionjournal.org
… Both meteneprost and mifepristone, being stable at room temperature, would be suitable for … study regarding the comparative efficacy of vaginal meteneprost (earlier studied by us and …
Number of citations: 4 www.contraceptionjournal.org
C Somell, A Ölund - Contraception, 1986 - Elsevier
… Forty nulliparous women were treated with vaginal suppositories containing Meteneprost (9-… with Meteneprost. The operative blood loss was also reduced in the Meteneprost group. …
Number of citations: 3 www.sciencedirect.com
AITF Study - Contraception, 2000 - Elsevier
… (meteneprost) resulted in complete abortion in about 95% of women seeking termination within 14 days of missed period [6]. Both meteneprost … efficacy of vaginal meteneprost (earlier …
Number of citations: 2 www.sciencedirect.com
SE Eder, M Chatterjee, C Salvio - Prostaglandins, 1986 - Elsevier
Meteneprost potassium, a PGE2 analogue, was evaluated in thirty non-pregnant women for use as a prospective cervical dilator and softeming agent. No significant change in cervical …
Number of citations: 2 www.sciencedirect.com
HCJ Nyholm, AL Mikkelsen… - Journal of Obstetrics and …, 1988 - Taylor & Francis
… E 2 , potassium salt, 10 mg (Meteneprost) or a matching placebo 3 hours before vacuum … Meteneprost may be a safe and advantageous therapeutic adjunct to vacuum aspiration …
Number of citations: 3 www.tandfonline.com
JH Phipps, AC Davidson - Journal of Obstetrics and Gynaecology, 1987 - Taylor & Francis
… to assess the efficacy of Meteneprost in facilitating cervical … After Meteneprost. the cervical dilatation was greater than with … the efficacy and safety of a Meteneprost 10 mg pessary …
Number of citations: 0 www.tandfonline.com
B Maria, F Stampf, A Goepp, C Dubois - European Journal of Obstetrics & …, 1990 - Elsevier
… As we used a single pessary of meteneprost, they only occurred during the next three hours. To evaluate the intensity of those side effects, we classified them in mild, moderate or …
Number of citations: 7 www.sciencedirect.com
MS Bergren, MM Battle, GW Halsteadt… - Journal of pharmaceutical …, 1989 - Elsevier
… meteneprost and its salts, particularly meteneprost … in the absorption of meteneprost which are formulation dependent… from lower melting meteneprost suppositories administered …
Number of citations: 6 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.